L-(+)-Cysteine
描述
Significance of L-Cysteine in Biological Systems
L-cysteine is a cornerstone of biological structure and function, primarily due to the reactive thiol group in its side chain. This feature imparts unique characteristics that are critical for cellular life.
At its most basic level, L-cysteine is a building block for proteins. Its incorporation into polypeptide chains is fundamental to the synthesis of countless proteins that perform a vast number of functions within an organism.
A defining feature of L-cysteine is its ability to form disulfide bonds. The oxidation of the thiol groups of two cysteine residues links them together, creating a covalent bond known as a disulfide bridge. These bridges are crucial in establishing and maintaining the three-dimensional structure of many proteins, particularly those that are secreted from cells. This structural reinforcement confers stability and is essential for the proper biological activity of these proteins. Insulin (B600854) is a classic example of a protein where disulfide bonds are critical for its structure and function.
L-cysteine is a critical precursor to glutathione (B108866), a tripeptide that is one of the most powerful antioxidants in the body. Glutathione is synthesized from three amino acids: cysteine, glutamic acid, and glycine (B1666218). The availability of cysteine is often the rate-limiting step in glutathione synthesis.
Directly and through its role in glutathione synthesis, L-cysteine plays a vital part in protecting cells from oxidative damage. The thiol group of cysteine can neutralize harmful reactive oxygen species (ROS), thus mitigating cellular stress. By bolstering glutathione levels, L-cysteine enhances the body's primary defense against oxidative damage, which is implicated in numerous cellular and physiological processes.
Overview of L-Cysteine's Diverse Research Applications
The distinct chemical properties of L-cysteine and its derivatives have made them valuable tools in a variety of research and industrial settings.
Pharmaceutical Research
In the pharmaceutical sector, derivatives of L-cysteine are investigated for various therapeutic applications. N-acetylcysteine (NAC), a well-known derivative, is a subject of extensive research for its mucolytic properties. It is believed to work by breaking the disulfide bonds in mucoproteins, thereby reducing the viscosity of mucus. wikipedia.org This has led to its investigation in respiratory conditions characterized by excessive or thick mucus. wikipedia.org Furthermore, NAC is a recognized antidote for acetaminophen (B1664979) overdose. It is understood to work by replenishing hepatic glutathione stores, which are depleted in the detoxification of a toxic metabolite of acetaminophen. wikipedia.org Carbocisteine, another derivative, is studied for its mucoregulatory effects, helping to restore the normal viscosity and elasticity of mucus. nih.gov
Research on L-Cysteine Derivatives in Pharmaceuticals
| Derivative | Area of Research | Investigated Mechanism of Action | Key Research Findings |
|---|---|---|---|
| N-acetylcysteine (NAC) | Mucolytic Agent | Breaks disulfide bonds in mucoproteins, reducing mucus viscosity. wikipedia.org | Systematic reviews of in vitro and animal models show NAC has inhibitory effects on MUC5AC and MUC5B gene and protein expression, and reduces the number of goblet cells. nih.govresearchgate.net |
| N-acetylcysteine (NAC) | Acetaminophen Overdose Antidote | Replenishes hepatic glutathione stores needed to neutralize the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgnih.gov | Administration within 8-10 hours of overdose is highly effective in preventing severe liver damage. wikipedia.org |
| Carbocisteine | Mucoregulator | Restores the equilibrium between different types of mucins (sialomucins and fucomucins), which regulates mucus viscosity. drugbank.com | Studies have shown it can reduce sputum viscosity and has anti-inflammatory properties. nih.gov A meta-analysis showed a significant positive effect in treating acute respiratory infections. scirp.org |
Food Industry Research
L-cysteine is utilized in the food industry, particularly in baking, as a dough conditioner. Its reducing properties allow it to break disulfide bonds within the gluten network of wheat dough. This action weakens the gluten, resulting in a more extensible and less elastic dough. Research in this area focuses on optimizing dough handling properties for large-scale bakery production.
Application of L-Cysteine in Food Industry Research
| Application | Mechanism of Action | Observed Effects in Research Studies |
|---|---|---|
| Dough Conditioner | Reduces disulfide bonds in the gluten network, weakening its structure. | Increases dough extensibility, reduces mixing time, and lowers energy input during mixing. researchgate.net For example, 60 ppm of cysteine was found to reduce peak mixing time of unfermented doughs by 30-65%. researchgate.net |
Cosmetics and Skincare Research
In the field of cosmetics, L-cysteine and its derivatives are investigated for their potential benefits to hair and skin. As a fundamental component of keratin, the primary protein in hair, L-cysteine is researched for its role in maintaining hair strength and structure. In skincare, its antioxidant properties and its role as a precursor to glutathione are of interest for their potential to protect the skin from oxidative stress and influence pigmentation.
Research on L-Cysteine in Cosmetics
| Application Area | Investigated Effects | Key Research Findings |
|---|---|---|
| Hair Care | Improving hair density and strength. | A clinical trial on women with acute telogen effluvium showed that L-cystine supplementation resulted in a statistically significant increase in hair density. nih.govnih.gov Another study showed a combination of L-cystine and retinol (B82714) reduced the telogen (resting) rate of hair follicles by 8.3% and increased the anagen (growing) rate by 11%. vinmec.comnih.gov |
| Skin Care | Skin lightening and reduction of hyperpigmentation. | A randomized, double-blind, placebo-controlled trial found that daily oral supplementation with 500 mg of L-Cystine and 250 mg of L-Glutathione for 12 weeks resulted in significant skin lightening and a reduction in the size of facial dark spots in Asian women. nih.govmst.edu |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Record name | cysteine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cysteine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62488-11-3, 7048-04-6 (Hydrochloride) | |
| Record name | Poly-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022876 | |
| Record name | L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |
| Record name | Cysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Cysteine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Cysteine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000207 [mmHg] | |
| Record name | Cysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless crystals, White crystals | |
CAS No. |
52-90-4 | |
| Record name | L-(+)-Cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Cysteine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C decomposes, 220 °C | |
| Record name | Cysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways and Metabolism of L Cysteine
L-Cysteine Biosynthesis
Microbial Biosynthesis
L-Cysteine Biosynthesis in Escherichia coli
In Escherichia coli, L-cysteine biosynthesis initiates from 3-phosphoglycerate (B1209933), an intermediate of glycolysis mdpi.comencyclopedia.pub. This precursor undergoes a three-step conversion to L-serine, catalyzed sequentially by 3-phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PAST), and phosphoserine phosphatase (PSP) mdpi.comencyclopedia.pub. L-serine is then transformed into L-cysteine through a two-step enzymatic process mdpi.comencyclopedia.pubmdpi.comnih.gov. First, L-serine O-acetyltransferase (CysE or SAT), encoded by the cysE gene, acetylates L-serine to form O-acetyl-L-serine (OAS) mdpi.comencyclopedia.pubmdpi.comnih.govmicrobiologyresearch.org. Subsequently, L-cysteine synthase (CysK or OASS-A) catalyzes the α,β-elimination of acetate (B1210297) from OAS and the incorporation of sulfide (B99878) (H₂S) to produce L-cysteine mdpi.comencyclopedia.pubmdpi.comnih.gov.
E. coli assimilates sulfur for L-cysteine synthesis through two primary pathways: the sulfate (B86663) assimilation pathway and the thiosulfate (B1220275) assimilation pathway mdpi.comencyclopedia.pubnih.gov. In the sulfate assimilation pathway, O-acetyl-L-serine sulfhydrylase A facilitates the conversion of OAS and sulfide into L-cysteine mdpi.comencyclopedia.pub. The thiosulfate assimilation pathway involves the uptake of inorganic sulfur via thiosulfate ABC transporter proteins, which are encoded by the cysU, cysW, cysA, and sbp genes mdpi.comencyclopedia.pubnih.gov. This pathway proceeds through S-sulfocysteine (SSC) as an intermediate, which is subsequently converted into L-cysteine by S-sulfocysteine synthase (CysM) and further reduced by thioredoxins (Trx1, Trx2) and glutaredoxins (Grx1, Grx2, Grx3, Grx4, NrdH) nih.gov.
The L-cysteine biosynthetic pathway in E. coli is subject to stringent regulation, largely due to the inherent toxicity of L-cysteine to the cell mdpi.comresearchgate.net. Key regulatory mechanisms include feedback inhibition of serine O-acetyltransferase (CysE/SAT) by L-cysteine and 3-phosphoglycerate dehydrogenase (PGDH) by L-serine mdpi.commdpi.commicrobiologyresearch.orgnih.gov. Additionally, CysB functions as a global transcriptional regulator, orchestrating sulfur metabolism and the expression of genes associated with L-cysteine biosynthesis and metabolism mdpi.comscispace.com.
L-Cysteine Biosynthesis in Corynebacterium glutamicum
The L-cysteine metabolic pathway in Corynebacterium glutamicum shares considerable similarity with that of E. coli mdpi.comencyclopedia.pubresearchgate.net. L-serine is synthesized from 3-phosphoglyceric acid via a three-step pathway, and its subsequent conversion to L-cysteine is mediated by CysE and CysK mdpi.comencyclopedia.pub. However, wild-type C. glutamicum strains exhibit strong feedback inhibition, leading to minimal L-cysteine production mdpi.comencyclopedia.pub.
To overcome this limitation and enable L-cysteine production, metabolic engineering strategies have been applied. The introduction of a modified cysE gene, specifically the E. coli Met256Ile mutant allele which encodes a serine O-acetyltransferase insensitive to L-cysteine feedback inhibition, has resulted in L-cysteine accumulation of approximately 0.29 g/L in C. glutamicum mdpi.comencyclopedia.pub. Overexpression of the cysR gene, a transcriptional regulator involved in sulfur metabolism, has been shown to increase intracellular sulfide concentration by 2.7-fold compared to control strains mdpi.comencyclopedia.pub. Furthermore, the co-overexpression of cysE, cysK, and cysR genes has led to a 3-fold enhancement in L-cysteine production mdpi.comencyclopedia.pub. Recent advancements have demonstrated the potential for significantly higher L-cysteine titers, with engineered C. glutamicum strains achieving 8.45 g/L L-cysteine in a 5 L bioreactor through the modulation of cellular redox homeostasis via an astaxanthin (B1665798) synthesis module and a dynamic genetic switch nih.govacs.orgresearchgate.net.
L-Cysteine Biosynthesis in Pantoea ananatis
Pantoea ananatis, an emerging host for fermentative production of bio-based materials, also synthesizes L-cysteine from L-serine, with serine O-acetyltransferase (SAT, encoded by cysE) and 3-phosphoglycerate dehydrogenase (3-PGDH, encoded by serA) being key enzymes mdpi.comnih.govresearchgate.net. Both SAT and 3-PGDH are subject to feedback inhibition by L-cysteine and L-serine, respectively mdpi.comresearchgate.netnih.gov.
The regulation of L-cysteine metabolism in P. ananatis involves CysB, a master regulator of sulfur assimilation and L-cysteine metabolism, which controls the expression of relevant biosynthetic and metabolic genes at the transcriptional level mdpi.comscispace.comresearchgate.netnih.gov. P. ananatis also possesses specific efflux pumps, CefA and CefB, which contribute to L-cysteine overproduction and confer resistance to elevated L-cysteine concentrations mdpi.commdpi.comscispace.comresearchgate.netnih.gov. Research findings indicate that the ccdA gene, encoding a major L-cysteine desulfhydrase, is involved in L-cysteine degradation in P. ananatis mdpi.comresearchgate.netnih.govgoogle.com. Metabolic engineering strategies, such as the knockout of the ccdA gene and overexpression of cefA or cefB, have proven effective in enhancing L-cysteine production, with strains overexpressing cefB achieving maximal L-cysteine concentrations of 2.3 g/L mdpi.comnih.gov.
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering is a powerful approach to optimize microbial strains for enhanced L-cysteine production by rationally modifying their metabolic pathways mdpi.comnih.govacs.org. These strategies generally encompass enhancing biosynthesis, increasing sulfide accumulation, reducing L-cysteine degradation, and improving cellular efflux mdpi.comencyclopedia.pub.
Enhancement of Precursor Metabolic Availability
The availability of L-serine, the direct precursor for L-cysteine, is a primary determinant of production efficiency mdpi.comencyclopedia.pubresearchgate.net. Strategies to enhance precursor metabolic availability include improving the metabolic flux from 3-phosphoglycerate to L-serine mdpi.comencyclopedia.pub. This can be achieved by reducing feedback inhibition of enzymes in the L-serine biosynthesis pathway. For instance, modifying E. coli's PGDH (serA) by converting the 344th and 346th amino acids to alanine (B10760859) has created a feedback-insensitive enzyme, leading to increased L-serine accumulation mdpi.com. Overexpression of this feedback-resistant serA along with wild-type serC and serB has significantly boosted L-serine production, with an E. coli strain accumulating 11.7 g/L of L-serine after 48 hours with glucose as the carbon source mdpi.com.
Additionally, preventing the degradation of L-serine is crucial, as it serves as a precursor for various other metabolites including glycine (B1666218), L-alanine, and L-valine mdpi.comencyclopedia.pub. This can be achieved by inhibiting enzymes involved in L-serine degradation or knocking out the corresponding genes, such as sdaA, sdaB, tdcG, and glyA in E. coli mdpi.comencyclopedia.pubresearchgate.netacs.org.
Deregulation of Controlling Enzymes
The strict feedback inhibition mechanisms governing L-cysteine biosynthesis represent a major regulatory bottleneck for high-level production researchgate.netmdpi.comnih.govscispace.comresearchgate.nettum.de. The key enzymes subject to this regulation are 3-phosphoglycerate dehydrogenase (PGDH), inhibited by L-serine, and serine O-acetyltransferase (SAT), inhibited by L-cysteine researchgate.netmdpi.commicrobiologyresearch.orgnih.govmdpi.comscispace.comresearchgate.netnih.govtum.de.
A common and effective metabolic engineering strategy involves introducing mutated variants of these enzymes that are insensitive to feedback inhibition researchgate.netmdpi.commicrobiologyresearch.orgmdpi.comscispace.comresearchgate.netresearchgate.netnih.govnih.govtum.deresearchgate.net. For example, an E. coli mutant with a single base change in the cysE gene, resulting in a methionine to isoleucine substitution at position 256 (Met256Ile), yields a SAT enzyme that is less sensitive to L-cysteine feedback inhibition, leading to L-cysteine excretion mdpi.comencyclopedia.pubmicrobiologyresearch.org. In C. glutamicum, the overexpression of a mutant cysE gene that desensitizes SAT against feedback inhibition by L-cysteine has successfully enabled L-cysteine production researchgate.netnih.gov. Furthermore, overexpression of the cysR gene in C. glutamicum has been shown to increase intracellular sulfide concentration, contributing to enhanced L-cysteine production mdpi.comencyclopedia.pub.
Knockout of L-Cysteine-Degrading Enzymes
Disrupting or knocking out the genes encoding these L-cysteine-degrading enzymes is a crucial metabolic engineering strategy to enhance L-cysteine accumulation researchgate.netnih.govtum.de. For instance, the disruption of the aceD gene, which encodes CD activity in E. coli, has been reported to slow down L-cysteine degradation encyclopedia.pub. Similarly, knocking out the tnaA and yhaM genes in E. coli has been shown to attenuate L-cysteine degradation nih.govscispace.comacs.org. In C. glutamicum, the disruption of the aecD gene (encoding CD) and the ldh gene (encoding L-lactate dehydrogenase) has successfully reduced L-cysteine degradation and increased its yield mdpi.comnih.govresearchgate.net. Additionally, disrupting the NCgl2463 gene, which encodes a potential L-cystine importer protein in C. glutamicum, can prevent the re-import of oxidized L-cysteine (cystine) and prolong the stability of L-cysteine concentration in the medium nih.govresearchgate.net. In P. ananatis, the knockout of the ccdA gene, encoding a major L-cysteine desulfhydrase, is a key modification for improving L-cysteine production mdpi.commdpi.comresearchgate.netnih.govgoogle.com.
Overexpression of L-Cysteine Transporter Genes
The overexpression of L-cysteine transporter genes has been investigated as a strategy to enhance L-cysteine production and manage intracellular L-cysteine levels, particularly in microorganisms used for industrial applications. For instance, in Escherichia coli, overexpression of certain drug transporter genes, such as acrD, acrEF, bcr, cusA, emrAB, emrKY, ybjYZ, and yojIH, has been shown to reverse growth inhibition caused by excess L-cysteine and reduce intracellular L-cysteine levels nih.govnih.gov. Specifically, the multidrug transporter Bcr, belonging to the major facilitator family, has been identified to promote L-cysteine export, leading to a fivefold increase in L-cysteine production in engineered E. coli strains nih.govnih.gov. This export is driven by energy derived from the proton gradient nih.govnih.gov.
Another study in Corynebacterium glutamicum demonstrated that the overexpression of potential L-cysteine exporters, NCgl0580 and NCgl2566, increased L-cysteine formation from glucose and thiosulfate by 1.4-fold, reaching a maximal concentration of 280 mg L⁻¹ in shake flasks mdpi.com. The gene tolC, encoding the outer membrane channel TolC, has also been reported to be involved in L-cysteine export from the periplasm into the medium mdpi.com.
A summary of L-cysteine transporter genes and their effects on L-cysteine levels is provided below:
| Transporter Gene | Organism | Effect of Overexpression | Observed Outcome | Reference |
| bcr | E. coli | Promotes L-cysteine export | ~5-fold increase in L-cysteine production | nih.govnih.gov |
| acrD, acrEF, cusA, emrAB, emrKY, ybjYZ, yojIH | E. coli | Reverse growth inhibition by L-cysteine, reduce intracellular L-cysteine | Enhanced L-cysteine production | nih.govnih.gov |
| NCgl0580, NCgl2566 | C. glutamicum | Increases L-cysteine formation | 1.4-fold improvement in L-cysteine concentration | mdpi.com |
| tolC | E. coli | Involved in L-cysteine export from periplasm | Export of L-cysteine to medium | mdpi.com |
The regulation of L-cysteine transport systems is critical for maintaining intracellular homeostasis and preventing toxicity, as high concentrations of L-cysteine can be inhibitory to microbial cells mdpi.com. In E. coli, L-cysteine concentrations as low as 1 mM can cause growth limitations mdpi.com. Microorganisms possess L-cysteine exporters within the L-cysteine regulon to mitigate product-associated cytotoxicity mdpi.com.
Research has identified transporter proteins such as YdeD and YfiK in E. coli as L-cysteine exporter proteins nih.gov. Furthermore, the multidrug transporter Bcr has been implicated in L-cysteine export and its regulation nih.govmdpi.com. In Trypanosoma cruzi, L-cysteine uptake is highly specific and is finely regulated by factors such as amino acid starvation, extracellular pH, and the parasite's growth phases researchgate.netnih.gov. The transcription of genes encoding L-cysteine transporters, like FliY and YdeD, can be highly induced by hydrogen peroxide, suggesting a role for the L-cysteine/L-cystine shuttle system in oxidative stress tolerance by providing reducing equivalents to the periplasm researchgate.net.
The transport of L-cysteine into cells occurs through various mechanisms, including sodium-independent, sodium-dependent, and facilitated diffusion, mediated by specific transport proteins like the L-amino acid transporter (LAT) family and excitatory amino acid transporter (EAAT) family ontosight.ai. The cystine-glutamate exchanger (xCT, or SLC7A11) is crucial for exchanging cystine for glutamate (B1630785) and plays a significant role in regulating glutathione (B108866) levels ontosight.aioup.com. Overexpression of SLC7A11 in cancer cells can promote glutathione biosynthesis and resistance to ferroptosis, while its inactivation can induce ferroptosis oup.com.
L-Cysteine Catabolism and Derivative Synthesis
L-cysteine is a versatile precursor for the synthesis of several vital biomolecules, including glutathione, hydrogen sulfide, taurine (B1682933), and coenzyme A nih.govresearchgate.netnih.gov. These derivatives play diverse roles in cellular defense, signaling, and metabolic processes.
Glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinylglycine), is the most abundant non-protein thiol in mammalian cells and a crucial antioxidant wikipedia.orgnih.gov. Its biosynthesis occurs in the cytosol through a two-step, ATP-dependent enzymatic process wikipedia.orgnih.gov.
The first and rate-limiting step involves the synthesis of γ-glutamylcysteine from L-glutamate and L-cysteine, catalyzed by the enzyme glutamate-cysteine ligase (GCL, also known as glutamate cysteine synthase) wikipedia.orgnih.govnih.govresearchgate.net. GCL is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM) nih.govresearchgate.nettandfonline.com. This reaction is subject to negative feedback inhibition by GSH itself nih.govtandfonline.com.
In the second step, glycine is added to the C-terminal of γ-glutamylcysteine to form GSH, a reaction catalyzed by glutathione synthetase wikipedia.orgnih.govnih.gov. All animal cells are capable of synthesizing glutathione, with hepatic synthesis being essential wikipedia.org.
The pathway for GSH synthesis is summarized in the table below:
| Step | Reactants | Enzyme | Product | Key Feature | Reference |
| 1 | L-Glutamate, L-Cysteine | Glutamate-cysteine ligase (GCL) | γ-Glutamylcysteine | Rate-limiting, ATP-dependent, inhibited by GSH | wikipedia.orgnih.govnih.govresearchgate.nettandfonline.com |
| 2 | γ-Glutamylcysteine, Glycine | Glutathione synthetase | Glutathione (GSH) | ATP-dependent | wikipedia.orgnih.govnih.gov |
Hydrogen sulfide (H2S), a gaseous signaling molecule, is endogenously synthesized from L-cysteine in mammals primarily through three enzymatic pathways researchgate.netmdpi.comresearchgate.net.
The pyridoxal-5′-phosphate (P5P)-dependent enzymes, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), are key in metabolizing L-cysteine to produce H2S researchgate.netmdpi.comresearchgate.net. CBS is a major H2S generator in the brain, while CSE is predominant in peripheral tissues, though both are found in the central nervous system and peripheral tissues mdpi.com.
A third enzyme, 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST), also contributes to H2S production researchgate.netmdpi.comresearchgate.net. This pathway involves the conversion of L-cysteine to 3-mercaptopyruvate by cysteine aminotransferase (CAT), followed by 3MST metabolizing 3-mercaptopyruvate to generate H2S researchgate.netresearchgate.net. 3MST is largely localized to mitochondria researchgate.net. In plants, L-cysteine desulfhydrase (LCD) is considered one of the main sources of H2S, catalyzing the conversion of L-cysteine to pyruvate (B1213749), ammonium, and H2S mdpi.com.
The enzymatic pathways for H2S synthesis from L-cysteine are detailed below:
| Pathway | Enzymes Involved | Substrate | Product | Location/Cofactor | Reference |
| 1 | Cystathionine β-synthase (CBS) | L-Cysteine | H2S | Cytosolic, P5P-dependent | researchgate.netmdpi.comresearchgate.net |
| 2 | Cystathionine γ-lyase (CSE) | L-Cysteine | H2S | Cytosolic, P5P-dependent | researchgate.netmdpi.comresearchgate.net |
| 3 | Cysteine aminotransferase (CAT), 3-Mercaptopyruvate sulfurtransferase (3MST) | L-Cysteine (via 3-mercaptopyruvate) | H2S | CAT: α-ketoglutarate dependent; 3MST: largely mitochondrial | researchgate.netresearchgate.net |
Taurine, a non-protein amino acid, is synthesized from L-cysteine primarily through the cysteine sulfinic acid pathway in the mammalian liver wikipedia.orgphysiology.org. This pathway involves a series of enzymatic reactions.
First, cysteine is oxidized to cysteine sulfinic acid, a reaction catalyzed by the enzyme cysteine dioxygenase (CDO) wikipedia.orgphysiology.orgnih.govtandfonline.com. Cysteine sulfinic acid is then decarboxylated by sulfinoalanine decarboxylase (also known as cysteine sulfinic acid decarboxylase, CSAD) to form hypotaurine (B1206854) wikipedia.orgphysiology.orgnih.govtandfonline.com. Finally, hypotaurine is enzymatically oxidized to yield taurine by hypotaurine dehydrogenase wikipedia.org.
CDO activity has been shown to be strongly dependent on cysteine concentration, suggesting it may be a rate-limiting step in taurine synthesis physiology.org. While the liver is a primary site, CDO and CSAD are also expressed in other non-hepatic tissues such as brown and white adipose tissues, kidney, lung, and brain nih.gov.
The main pathway for taurine synthesis from L-cysteine is summarized below:
| Step | Reactant | Enzyme | Product | Key Feature | Reference |
| 1 | Cysteine | Cysteine dioxygenase (CDO) | Cysteine sulfinic acid | Oxidation | wikipedia.orgphysiology.orgnih.govtandfonline.com |
| 2 | Cysteine sulfinic acid | Sulfinoalanine decarboxylase (CSAD) | Hypotaurine | Decarboxylation | wikipedia.orgphysiology.orgnih.govtandfonline.com |
| 3 | Hypotaurine | Hypotaurine dehydrogenase | Taurine | Oxidation | wikipedia.org |
Coenzyme A (CoA) is a crucial coenzyme involved in various biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle wikipedia.org. In humans, the biosynthesis of CoA requires cysteine, pantothenate (vitamin B5), and adenosine (B11128) triphosphate (ATP) wikipedia.org.
While the detailed enzymatic steps for CoA synthesis from L-cysteine are complex and involve multiple precursors, L-cysteine serves as a critical sulfur-donating precursor for the formation of the thioester linkage characteristic of CoA and its derivatives wikipedia.org.
Synthesis of Iron-Sulfur (Fe-S) Clusters
L-cysteine serves as the primary biological source of sulfur for the de novo synthesis of iron-sulfur (Fe-S) clusters, essential inorganic cofactors found in a wide array of proteins. These clusters are critical for various cellular functions, including electron transfer, enzyme catalysis, and the regulation of biological processes. patsnap.comwikidata.orgfishersci.sepnas.orgunimi.it
The biosynthesis of Fe-S clusters is a complex, multi-step process facilitated by specialized multi-protein machineries, conserved across bacteria and eukaryotes. Key to this process are pyridoxal-5'-phosphate (PLP)-dependent enzymes known as cysteine desulfurases. In bacteria, examples include IscS, NifS, and SufS, while in eukaryotes, NFS1 is the primary cysteine desulfurase involved. patsnap.comwikidata.orgfishersci.sepnas.orgunimi.itnih.govnih.govfishersci.sefrontiersin.orgwikipedia.orgmdpi.com These enzymes catalyze the desulfurization of L-cysteine, converting it into L-alanine and generating a protein-bound persulfide intermediate (Cys-SSH). This persulfide provides the sulfane sulfur necessary for cluster assembly. patsnap.compnas.orgnih.govfishersci.se
Fe-S clusters are assembled on dedicated scaffold proteins, such as IscU/ISCU in bacteria and eukaryotes, NifU, or the SufBCD complex. wikidata.orgfishersci.sepnas.orgunimi.itnih.govnih.govfishersci.sefrontiersin.orgwikipedia.orgmdpi.comguidetopharmacology.orgfishersci.fi The sulfur atom from the cysteine desulfurase-bound persulfide is subsequently transferred to the scaffold protein, where it combines with iron ions to form the nascent Fe-S cluster. unimi.itnih.govfishersci.sewikipedia.orgmdpi.comguidetopharmacology.org The most prevalent forms of Fe-S clusters are the rhombic [2Fe-2S] and cubane (B1203433) [4Fe-4S] clusters. patsnap.comwikidata.orgfishersci.sefrontiersin.org
In eukaryotic systems, mitochondria are the primary sites for Fe-S cluster assembly. The mitochondrial iron-sulfur cluster (ISC) assembly machinery involves a complex composed of NFS1, its binding partner ISD11 (also known as LYRM4), acyl carrier protein (ACP1), the ISCU scaffold protein, and other components like frataxin and ferredoxin (FDX2) which provide electrons. patsnap.comwikidata.orgfishersci.sefrontiersin.orgwikipedia.orgmdpi.comfishersci.fi Beyond mitochondrial synthesis, a cytosolic iron-sulfur cluster assembly (CIA) machinery also exists, relying on a cytosolic isoform of NFS1 (C-NFS1) and ISCU1 to generate extra-mitochondrial Fe-S clusters. wikipedia.orgfishersci.fi
Synthesis of Thiamine (B1217682)
L-cysteine is an essential sulfur donor compound required for the biosynthesis of thiamine, also known as vitamin B1. frontiersin.orgresearchgate.net Thiamine, in its diphosphate (B83284) form (thiamine pyrophosphate), functions as an essential co-factor for key enzymes involved in central metabolism, particularly in the breakdown of glucose and amino acids. thegoodscentscompany.commdpi.com
In organisms such as Saccharomyces cerevisiae (yeast) and plants, the sulfur atom incorporated into the thiazole (B1198619) ring of thiamine is directly derived from L-cysteine. portlandpress.comresearchgate.net Specifically, in S. cerevisiae, studies involving isotopic labeling have demonstrated that the thiazole heterocycle is formed from a combination of cysteine, glycine, and an unidentified five-carbon carbohydrate precursor. portlandpress.com The activity of cysteine desulfurases, which mobilize sulfur from L-cysteine, is not exclusive to Fe-S cluster formation but also extends to other metabolic pathways, including thiamine biosynthesis. patsnap.com
Detoxification Mechanisms Involving L-Cysteine
L-cysteine's unique thiol (-SH) group contributes significantly to its role in various detoxification processes, including the chelation of heavy metals and conjugation with aldehydes. frontiersin.orgresearchgate.net
Chelation of Heavy Metals
The thiol group of L-cysteine exhibits a strong affinity for binding heavy metal ions, such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). patsnap.comfrontiersin.orgmdpi.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govmdpi.com This high binding affinity is primarily due to the soft acid-soft base principle, where the soft sulfur atom of the thiol group preferentially coordinates with soft metal ions. mdpi.com
Upon interaction, L-cysteine can form stable complexes with these metal ions, thereby neutralizing their harmful effects and facilitating their excretion from the body. patsnap.comfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com For instance, L-cysteine is surmised to play a crucial role in mercury chelation due to its strong binding affinity towards Hg ions, and the mercury-cysteine complex can be transported across cell membranes. mdpi.comfrontiersin.org While L-cysteine is also a precursor for larger thiol-containing chelators like glutathione and phytochelatins, it can directly participate in metal binding as a defense mechanism against heavy metal toxicity. frontiersin.orgfrontiersin.orgnih.gov
Conjugation with Aldehydes
L-cysteine plays an important role in detoxifying reactive aldehydes, which are often harmful by-products of metabolic processes or environmental pollutants. unimi.itnih.govrsc.org The sulfhydryl group of L-cysteine is a highly nucleophilic target for these electrophilic aldehydes. pnas.orgscispace.comacs.orgnih.govacs.org
The primary mechanism involves a nucleophilic attack by L-cysteine on the aldehyde's carbonyl carbon. For α,β-unsaturated aldehydes like acrolein, the reaction often proceeds via a Michael addition to the double bond, forming stable adducts. pnas.orgnih.govscispace.comacs.orgnih.gov Cysteine residues react with acrolein at a much higher rate compared to other amino acid residues like lysine (B10760008) or histidine. nih.govacs.orgnih.gov
Furthermore, L-cysteine can react with various aldehydes (e.g., formaldehyde, acetaldehyde, catecholaldehydes like DOPAL and DOPEGAL) to form 2-substituted 1,3-thiazolidine-4-carboxylic acid derivatives (thiazolidines). unimi.itnih.govrsc.orgresearchgate.netnih.gov This reaction typically involves an initial Schiff base formation between the aldehyde's carbonyl group and the amino group of cysteine, followed by an intramolecular cyclization involving the thiol group to form the stable thiazolidine (B150603) ring. unimi.itrsc.orgresearchgate.netnih.gov The formation of these thiazolidine adducts is considered a newly identified detoxification pathway, helping to scavenge toxic aldehydes and reduce cellular stress. unimi.itnih.govrsc.orgnih.gov Malondialdehyde, another reactive aldehyde, has also been shown to form various adducts with cysteine. iastate.edu
L Cysteine in Cellular Homeostasis and Redox Biology
Role in Redox Homeostasis
Redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and the capacity of the cell to neutralize these reactive intermediates. L-cysteine is central to this balance, acting as a potent antioxidant and a precursor to other significant antioxidant molecules. nih.gov Dysregulation of cysteine metabolism has been linked to several neurodegenerative disorders, highlighting its importance in maintaining a healthy redox state, particularly in the brain. nih.gov
The thiol group (-SH) of cysteine is highly reactive and susceptible to oxidation, allowing it to participate in a variety of redox reactions. wikipedia.orgnih.gov This reactivity is enhanced when the thiol group is ionized to its thiolate form (-S⁻). nih.gov Within the cell, the redox potential of thiol/disulfide couples, such as the glutathione (B108866)/glutathione disulfide (GSH/GSSG) pair, helps to keep cysteine in its reduced form. nih.gov
Antioxidant Mechanisms
L-cysteine contributes to the cellular antioxidant defense system through both direct and indirect mechanisms. It can directly neutralize free radicals and is also a rate-limiting precursor for the synthesis of glutathione, a major cellular antioxidant. nih.govpreprints.org
The thiol group of L-cysteine can directly interact with and neutralize various reactive oxygen species, including hydroxyl radicals. nih.govbohrium.com This direct scavenging activity helps to protect cellular components from oxidative damage. nih.gov The interaction of thiols with reactive radicals can, however, also lead to the formation of thiyl radicals, which may have pro-oxidant effects under certain conditions. nih.govbohrium.com The antioxidant efficacy of cysteine is related to the acidity of its thiol group, which influences the concentration of the reactive thiolate species. tandfonline.com
L-cysteine is a crucial and often rate-limiting component for the synthesis of glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). nih.govnih.gov GSH is a major intracellular antioxidant that plays a key role in detoxifying harmful substances and neutralizing free radicals. mdpi.commims.com The synthesis of GSH occurs in two ATP-dependent steps, with the first step, the formation of γ-glutamylcysteine from glutamate and cysteine, being the rate-limiting step. nih.gov By providing the necessary cysteine, L-cysteine indirectly supports the entire glutathione-dependent antioxidant system. preprints.orgmdpi.com
Antioxidant Mechanisms of L-Cysteine
| Mechanism | Description | Key Molecules Involved |
| Direct Scavenging | The thiol group of L-cysteine directly neutralizes reactive oxygen species. nih.govbohrium.com | L-cysteine, Reactive Oxygen Species (e.g., hydroxyl radicals) |
| Indirect via Glutathione Synthesis | L-cysteine serves as a rate-limiting precursor for the synthesis of glutathione (GSH). nih.govnih.gov | L-cysteine, Glutamate, Glycine, Glutathione (GSH) |
Cysteine Thiol Reactivity and Oxidation
The thiol group of cysteine is highly reactive and can undergo various oxidative modifications. nih.gov These modifications are not merely signs of cellular damage but can also function as important post-translational modifications that regulate protein function and signaling pathways. nih.govacs.org The oxidation of cysteine can lead to a series of products with different oxidation states of the sulfur atom.
The initial two-electron oxidation of a cysteine thiol(ate) group, for instance by hydrogen peroxide, results in the formation of a sulfenic acid (Cys-SOH). nih.gov This is a transient and reactive intermediate. researchgate.net The formation of sulfenic acid is a critical step in redox signaling and can mediate the regulation of protein activity. nih.govacs.org While often short-lived, some protein sulfenic acids can be stabilized by their local environment. pnas.org Sulfenic acids are at a crossroads of cysteine oxidation; they can be further oxidized, react with another thiol to form a disulfide bond, or be reduced back to the thiol. nih.gov
Further oxidation of sulfenic acid leads to the formation of sulfinic acid (Cys-SO₂H). nih.govnih.gov This higher oxidation state has traditionally been considered an irreversible form of oxidative damage. pnas.org However, recent evidence suggests that in some proteins, the formation of sulfinic acid can be a reversible post-translational modification that plays a regulatory role. pnas.orgnih.gov For example, the formation of a stable cysteine-sulfinic acid is crucial for the function of the Parkinsonism-associated protein DJ-1. nih.gov In cysteine metabolism, cysteine sulfinic acid is an intermediate in the pathway that converts cysteine to taurine (B1682933). wikipedia.orgtaylorandfrancis.com
Oxidation States of Cysteine Thiol Group
| Oxidation Product | Chemical Formula | Description | Reversibility |
| Thiol (Cysteine) | -SH | The reduced form of the cysteine side chain. | - |
| Sulfenic Acid | -SOH | Formed by a two-electron oxidation of the thiol. A transient and reactive intermediate in redox signaling. nih.govresearchgate.net | Reversible |
| Sulfinic Acid | -SO₂H | Formed by further oxidation of sulfenic acid. nih.govnih.gov Generally considered irreversible, but can be reversible in some proteins. pnas.orgnih.gov | Conditionally Reversible |
Formation of Sulfonic Acids (-SO3H)
The oxidation of the thiol group of a cysteine residue can proceed through several stages, culminating in the formation of sulfonic acid (-SO3H). This process begins with the oxidation to a highly reactive sulfenic acid intermediate (-SOH). acs.org Further oxidation can then lead to the formation of sulfinic acid (-SO2H) and, ultimately, sulfonic acid. acs.orgoup.com Each step in this oxidative pathway involves the addition of oxygen atoms to the sulfur of the cysteine side chain.
The formation of sulfonic acid is generally considered an irreversible post-translational modification within the cellular environment. oup.comresearchgate.net Unlike the preceding sulfenic and, in some cases, sulfinic acid states which can be reversed by cellular enzymes, the sulfonic acid state is a terminal oxidation product. acs.orgnih.gov This irreversibility often associates the accumulation of sulfonic acid with conditions of significant oxidative stress, where the cellular reductive systems are overwhelmed. acs.orgnih.gov The conversion of a cysteine residue to sulfonic acid represents a substantial chemical change, altering the residue from being relatively hydrophobic to highly polar. frontiersin.org This can have profound and permanent effects on the protein's structure and function. frontiersin.org
Disulfide Bond Formation
Disulfide bonds are covalent linkages formed by the oxidation of the thiol groups of two cysteine residues. wikipedia.orgcreative-proteomics.com This reaction results in the formation of a cystine residue, creating a strong cross-link within a single polypeptide chain (intrachain) or between two separate polypeptide chains (interchain). wikipedia.orgyoutube.com These bonds are critical for the proper folding, stability, and tertiary structure of many proteins, particularly those destined for secretion into the oxidizing extracellular environment. wikipedia.orgrsc.org
The formation of disulfide bonds is not a spontaneous process within the cell; it is a highly regulated and catalyzed event. In eukaryotic cells, this process primarily occurs within the endoplasmic reticulum (ER), which provides an oxidizing environment conducive to disulfide bond formation. acs.org A class of enzymes known as protein disulfide isomerases (PDI) facilitates the correct pairing of cysteine residues, ensuring that the native disulfide bonds are formed, broken, or rearranged until the protein achieves its correct three-dimensional conformation. wikipedia.org While crucial for the stability of many proteins, the formation of non-native or incorrect disulfide bonds can lead to misfolded proteins and cellular stress. rsc.org The process is dynamic and can be reversible, with reducing agents like glutathione capable of breaking the disulfide bond and returning the cysteines to their reduced thiol state. creative-proteomics.com
Cysteine-Mediated Redox Regulation as a Molecular Switch
The reversible oxidation and reduction of cysteine residues serve as a molecular switch, allowing proteins to sense and respond to changes in the cellular redox environment. researchgate.net The thiol group of cysteine is highly reactive and can undergo a variety of post-translational modifications in response to reactive oxygen species (ROS). wikipedia.org These modifications can alter a protein's activity, conformation, and interactions with other molecules, thereby functioning as a switch that modulates biological processes. frontiersin.org The ability of these modifications to be reversed by cellular enzymatic systems, such as the thioredoxin and glutaredoxin systems, is fundamental to their role in dynamic signaling pathways. acs.org
Regulation of Protein Function, Interactions, and Localization
Cysteine-mediated redox modifications can directly regulate a protein's function by altering its structure. frontiersin.org For example, the formation or breakage of a disulfide bond can induce significant conformational changes that can, in turn, activate or deactivate an enzyme, or expose or conceal binding sites for other proteins. frontiersin.org The introduction of an oxidative modification can also change the chemical properties of the cysteine residue, influencing its role in catalysis or substrate binding. frontiersin.org
These redox-dependent changes also govern protein-protein interactions. A cysteine modification might be necessary for the assembly of a protein complex, or conversely, it could disrupt an existing interaction. Furthermore, the redox state of cysteine residues can influence the subcellular localization of a protein. frontiersin.org For instance, a change in the redox state might trigger the translocation of a protein from the cytoplasm to the nucleus, thereby altering its access to its molecular targets. frontiersin.org
Oxidative Signaling Transduction
Reactive oxygen species are now understood to function as second messengers in a multitude of cellular signaling pathways. nih.gov Cysteine residues within signaling proteins act as sensors for these ROS, translating the oxidative signal into a downstream cellular response. nih.gov The oxidation of a specific cysteine on a protein can initiate a signaling cascade. acs.org
This mechanism is particularly important in the regulation of protein kinases and phosphatases, which are key components of signal transduction pathways. nih.govnih.gov The activity of many of these enzymes is controlled by the redox state of critical cysteine residues in or near their active sites. nih.gov For example, the oxidation of a catalytic cysteine in a protein tyrosine phosphatase can temporarily inactivate the enzyme, allowing for a sustained phosphorylation signal. nih.gov This reversible inactivation is a crucial element in pathways that control cell growth, proliferation, and differentiation. nih.govnih.gov
Post-Translational Modifications (PTMs) of Cysteine Residues
The thiol side chain of cysteine is one of the most reactive among all amino acids, making it a frequent target for a wide array of post-translational modifications (PTMs). mdpi.com These modifications are critical for regulating protein function and are involved in a vast range of cellular processes. acs.org The unique chemistry of the sulfur atom in cysteine allows it to exist in various oxidation states, leading to a diversity of modifications. acs.org These PTMs can be broadly categorized, with a significant group being related to oxidative processes.
Oxidation-Related PTMs
Oxidation-related PTMs of cysteine residues are central to redox biology and cellular signaling. researchgate.netnih.gov These modifications arise from the reaction of the cysteine thiol with reactive oxygen and nitrogen species. mdpi.com The nature of the modification can range from reversible additions of small groups to irreversible oxidation states, each having distinct functional consequences for the protein. acs.org
A key initial modification is the formation of sulfenic acid (-SOH), which is a highly reactive and often transient species. acs.org From this intermediate, a variety of other modifications can occur. If a nearby thiol is available, a disulfide bond can form. Alternatively, the sulfenic acid can react with glutathione to form an S-glutathionylated protein. Further oxidation of the sulfenic acid leads to the more stable sulfinic acid (-SO2H) and ultimately to the generally irreversible sulfonic acid (-SO3H). acs.orgoup.com Each of these modifications alters the physicochemical properties of the cysteine residue, thereby modulating the protein's structure and function. frontiersin.org
Table 1: Key Oxidation-Related Post-Translational Modifications of L-Cysteine
| Modification | Chemical Formula | Reversibility | Key Functional Roles |
|---|---|---|---|
| Sulfenic Acid | -SOH | Reversible | Highly reactive intermediate in redox signaling. acs.org |
| Sulfinic Acid | -SO2H | Reversible (enzymatically) | Involved in regulatory switches and oxidative stress responses. acs.orgnih.gov |
| Sulfonic Acid | -SO3H | Generally Irreversible | Often a marker of severe oxidative damage. acs.orgacs.org |
| Disulfide Bond | -S-S- | Reversible | Crucial for protein structure, stability, and folding. wikipedia.orgcreative-proteomics.com |
| S-Glutathionylation | -S-SG | Reversible | Protects thiols from overoxidation; involved in signaling. mdpi.com |
S-Sulfenylation
S-sulfenylation is the initial and highly reactive oxidative post-translational modification of a cysteine thiol group, resulting in the formation of a sulfenic acid (-SOH). frontiersin.org This modification arises from the reaction of a cysteine residue with reactive oxygen species (ROS), most notably hydrogen peroxide (H₂O₂). frontiersin.org While often transient, S-sulfenylation is a critical intermediate in redox signaling pathways. frontiersin.orgwfu.edu The formation of sulfenic acid can alter a protein's function by changing its conformation, activity, or interaction with other molecules. frontiersin.org
Due to its inherent instability, sulfenic acid can undergo several subsequent reactions. It can be reduced back to a thiol by cellular reductants like thioredoxin, form a disulfide bond with another thiol, or be further oxidized to more stable forms such as sulfinic and sulfonic acids. frontiersin.orgnih.gov This reactivity places S-sulfenylation at a crucial juncture in the cellular response to oxidative stress, acting as a sensor that can trigger various downstream events. wfu.edu
| Property | Description |
| Modification | Addition of a hydroxyl group to the sulfur atom of cysteine. |
| Chemical Formula | R-SOH |
| Key Reactant | Hydrogen Peroxide (H₂O₂) |
| Reversibility | Reversible, can be reduced back to a thiol. |
| Significance | Acts as a primary sensor for oxidative stress and an intermediate for other modifications. frontiersin.orgwfu.edu |
S-Sulfinylation
S-sulfinylation is the further oxidation of a cysteine sulfenic acid to a sulfinic acid (-SO₂H). mdpi.comresearchgate.net This modification represents a higher oxidation state of the cysteine sulfur atom and was historically considered to be an irreversible consequence of oxidative damage. chembites.org However, the discovery of the enzyme sulfiredoxin has demonstrated that S-sulfinylation can be a reversible process in certain contexts, thereby implicating it in cellular regulation. chembites.orgrsc.org
The addition of two oxygen atoms to the sulfur atom significantly alters the chemical properties of the cysteine residue, impacting protein structure and function. researchgate.net S-sulfinylation has been identified in a variety of proteins, and its dynamic regulation suggests a role in signaling pathways that respond to more sustained or intense oxidative stress. nih.govresearchgate.net Research has shown that this modification can modulate enzyme activity and is involved in various cellular processes. rsc.orgnih.gov
| Property | Description |
| Modification | Oxidation of sulfenic acid, adding a second oxygen atom. |
| Chemical Formula | R-SO₂H |
| Reversibility | Can be reversible through the action of sulfiredoxin. chembites.orgrsc.org |
| Significance | A marker of higher oxidative stress that can be involved in cellular regulation. nih.govresearchgate.net |
S-Sulfonylation
S-sulfonylation represents the highest oxidation state of a cysteine residue, forming a sulfonic acid (-SO₃H). wfu.edumdpi.com This modification results from the oxidation of a sulfinic acid and is generally considered to be an irreversible process under physiological conditions. wfu.edu The formation of sulfonic acid is often associated with severe oxidative stress and can lead to a permanent loss of protein function. wfu.edu
| Property | Description |
| Modification | Oxidation of sulfinic acid, adding a third oxygen atom. |
| Chemical Formula | R-SO₃H |
| Reversibility | Generally considered irreversible in biological systems. wfu.edu |
| Significance | A marker of severe, irreversible oxidative damage, often leading to protein degradation. wfu.edu |
S-Glutathionylation
S-glutathionylation is the reversible formation of a mixed disulfide bond between a protein cysteine residue and the small molecule antioxidant, glutathione (GSH). nih.govmdpi.com This modification is a key mechanism in redox signaling and plays a crucial role in protecting proteins from irreversible oxidation during oxidative stress. nih.govmdpi.com By attaching a glutathione molecule, the cysteine thiol is shielded from further oxidation. mdpi.com
The process of S-glutathionylation can occur through several mechanisms, including the reaction of a protein sulfenic acid with GSH or through thiol-disulfide exchange with oxidized glutathione (GSSG). mdpi.com This modification can alter the activity, localization, and interactions of a wide range of proteins, thereby influencing numerous cellular pathways. mdpi.comnih.gov The removal of the glutathione moiety, or deglutathionylation, is enzymatically catalyzed by glutaredoxins, allowing for dynamic regulation of protein function in response to changing redox conditions. nih.gov
| Affected Protein | Functional Consequence of S-Glutathionylation |
| STAT3 | Inhibition of DNA-binding capacities by preventing phosphorylation. mdpi.com |
| LMW-PTP | Inhibition of phosphatase activity, promoting angiogenesis. mdpi.com |
| Fas receptor | Upregulation of receptor activity and subsequent apoptotic signaling. mdpi.com |
S-Nitrosylation
S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). wikipedia.orgoup.com This modification is a principal mechanism through which nitric oxide exerts its diverse biological effects. wikipedia.orgnih.gov S-nitrosylation is a reversible process that can modulate protein activity, stability, and protein-protein interactions. wikipedia.orgoup.com
The formation of S-nitrosothiols can occur through various chemical pathways, including transnitrosylation, which is the transfer of an NO group from one S-nitrosothiol to another thiol. researchgate.netnih.gov The specificity of S-nitrosylation is determined by the local protein environment, including the presence of specific amino acid motifs. nih.govnih.gov The reversal of this modification, known as denitrosylation, is catalyzed by enzymes such as S-nitrosoglutathione reductase (GSNOR) and the thioredoxin system, ensuring tight control over NO-mediated signaling. wikipedia.org
| Property | Description |
| Modification | Covalent attachment of a nitric oxide group. |
| Chemical Formula | R-SNO |
| Key Mediator | Nitric Oxide (NO) |
| Reversibility | Reversible, regulated by denitrosylating enzymes. wikipedia.org |
| Significance | A primary mechanism of nitric oxide signaling, regulating a wide range of cellular functions. wikipedia.orgoup.comnih.gov |
S-Persulfidation (S-Sulfhydration)
S-persulfidation, also known as S-sulfhydration, is the modification of a cysteine thiol group to a persulfide group (-SSH). nih.govmdpi.com This recently discovered post-translational modification is a key mechanism by which hydrogen sulfide (B99878) (H₂S) exerts its physiological effects. mdpi.comnih.gov The persulfide group is more nucleophilic than a thiol group, which can enhance the reactivity of the modified cysteine. frontiersin.org
S-persulfidation can influence a wide range of cellular processes, including vasodilation, apoptosis, and the response to endoplasmic reticulum stress. nih.govresearchgate.net This modification can alter protein function and has been shown to interact with other PTMs, such as S-nitrosylation. nih.gov The formation of persulfides can occur through various proposed mechanisms, including the reaction of H₂S with oxidized cysteine residues or with S-nitrosothiols. frontiersin.org
| Affected Protein/Pathway | Functional Consequence of S-Persulfidation |
| KATP channels | Contributes to H₂S-induced vasodilation. nih.govresearchgate.net |
| GAPDH and NF-κB | Inhibition of apoptosis. nih.govresearchgate.net |
| PTP-1B | Regulation of endoplasmic reticulum stress. nih.govresearchgate.net |
| SP1 | Inhibition of Kruppel-like factor 5 (KLF5) transcription activity. nih.gov |
S-Disulfidation
S-disulfidation refers to the formation of a disulfide bond between two cysteine residues. These bonds can be intramolecular (within the same polypeptide chain) or intermolecular (between different polypeptide chains). Disulfide bonds are crucial for the structural stability of many proteins, particularly those that are secreted from the cell. youtube.comyoutube.com The formation of these bonds occurs in an oxidizing environment, such as the endoplasmic reticulum. wikipedia.org
In the context of redox biology, the formation and breakage of disulfide bonds can act as a regulatory switch. nih.gov The reversible nature of disulfide bonds allows for conformational changes in proteins that can modulate their activity in response to cellular redox signals. youtube.comnih.gov This process is often mediated by thiol-disulfide exchange reactions and is a fundamental aspect of maintaining protein homeostasis. youtube.com
| Property | Description |
| Modification | Formation of a covalent bond between the sulfur atoms of two cysteine residues. |
| Chemical Formula | R-S-S-R' |
| Significance | Crucial for protein structure and stability; can act as a redox switch to regulate protein function. youtube.comyoutube.comnih.gov |
| Reversibility | Reversible through reduction of the disulfide bond. |
Other Cysteine PTMs
Beyond the well-known modifications, the cysteine thiol group is a target for a variety of other post-translational modifications (PTMs) that are crucial for regulating protein function, localization, and stability. These modifications, often occurring in response to specific cellular signals or stress conditions, expand the functional proteome and add layers of complexity to cellular regulation. mdpi.comresearchgate.net
S-Carbonylation
S-Carbonylation is a type of protein carbonylation, an irreversible oxidative modification that introduces carbonyl groups (aldehydes or ketones) onto amino acid side chains. sci-hub.se This modification often serves as a marker for oxidative stress. sci-hub.senih.gov Cysteine residues can be carbonylated through their reaction with reactive carbonyl species (RCS), such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), which are products of lipid peroxidation. nih.gov
The process can occur via a Michael addition reaction, where the nucleophilic thiol group of cysteine attacks the β-carbon of an α,β-unsaturated aldehyde like 4-HNE, forming a stable Michael adduct. nih.gov While protein carbonylation is generally considered a hallmark of oxidative damage, there is emerging evidence that it can also play a role in redox signaling. nih.gov However, unlike some other oxidative modifications, S-carbonylation through adduct formation with lipid peroxidation products is typically irreversible. nih.gov Interestingly, some forms of protein carbonylation can be reversed through a "decarbonylation" process that is dependent on thiol-containing molecules like cysteine and glutathione and may involve enzymes such as glutaredoxin. nih.govresearchgate.net
S-Acylation
S-acylation is a reversible post-translational modification involving the covalent attachment of a fatty acid, most commonly the 16-carbon palmitate (termed S-palmitoylation), to the thiol group of a cysteine residue via a thioester linkage. tandfonline.comfrontiersin.org This modification significantly increases the hydrophobicity of the protein, influencing its structure, stability, trafficking, and interactions with membranes and other proteins. physiology.orgfrontiersin.org
The reversible nature of S-acylation is a key characteristic, distinguishing it from other lipid modifications like N-myristoylation or prenylation. tandfonline.comfrontiersin.orgnih.gov The dynamic cycle of acylation and deacylation allows for rapid regulation of protein function. The attachment of the acyl chain is catalyzed by a family of enzymes known as protein S-acyltransferases (PATs), which typically contain a conserved Asp-His-His-Cys (DHHC) motif. tandfonline.comfrontiersin.org The removal of the acyl group is performed by acyl-protein thioesterases (APTs). tandfonline.comfrontiersin.org This enzymatic regulation allows S-acylation to act as a molecular switch, controlling the localization of proteins to specific membrane domains, such as lipid rafts, and modulating signaling pathways. physiology.orgfrontiersin.org
Prenylation
Protein prenylation is an irreversible post-translational modification that involves the covalent attachment of isoprenoid lipids—either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group—to cysteine residues near the C-terminus of a protein. annualreviews.orgjenabioscience.comumassmed.edu This modification is crucial for mediating protein-membrane and protein-protein interactions. annualreviews.orgwikipedia.org
The attachment occurs via a stable thioether linkage and is catalyzed by three related enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and Rab geranylgeranyltransferase (GGTase-II). wikipedia.orgnih.gov FTase and GGTase-I recognize a C-terminal sequence motif known as the "CaaX box," where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity. wikipedia.orgnih.gov If 'X' is methionine, serine, or alanine (B10760859), the protein is farnesylated. If 'X' is leucine, it is geranylgeranylated. wikipedia.org GGTase-II modifies proteins with C-terminal CXC or CCXX motifs. nih.gov Prenylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often essential for the function of key signaling proteins like those in the Ras, Rho, and Rab families of small GTPases. annualreviews.orgjenabioscience.com
CoAlation
CoAlation is a recently discovered, reversible post-translational modification where Coenzyme A (CoA) forms a mixed disulfide bond with a reactive cysteine residue on a target protein. nih.govnih.gov This modification serves as a protective mechanism for cysteine thiols against irreversible hyperoxidation during conditions of oxidative or metabolic stress. nih.govnih.gov
CoA is a crucial metabolite involved in numerous cellular processes, and its antioxidant role is mediated through S-CoAlation. nih.gov The formation of the CoA-protein adduct can modulate the activity of the modified protein and induce conformational changes. nih.govnih.gov For instance, the CoAlation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to inhibit its enzymatic activity reversibly. nih.gov This process is widespread, affecting numerous proteins involved in metabolism and the stress response. nih.gov The binding and stabilization of CoA to the protein are influenced by the local microenvironment of the modified cysteine, involving interactions with neighboring amino acid residues. nih.gov
Thiohemiacetal Formation
Thiohemiacetal formation is a reversible covalent modification that occurs when the thiol group of a cysteine residue performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. researchgate.net This reaction is particularly relevant in the context of enzyme catalysis and inhibition. mdpi.comresearchgate.net
For example, aldehyde-based inhibitors of cysteine proteases act by forming a thiohemiacetal with the active site cysteine, mimicking the tetrahedral transition state of peptide bond hydrolysis and thereby blocking the enzyme's activity. researchgate.net The formation of this adduct is typically reversible. mdpi.com In some biological contexts, endogenous aldehydes can react with protein cysteines to form thiohemiacetals, which may serve a regulatory function. For instance, the reaction of dehydroascorbate (DHA), an oxidation product of vitamin C, with cysteine residues can proceed through a thiohemiketal intermediate, leading to other modifications like S-glutathionylation. researchgate.net
S-Cyanylation
S-cyanylation is a post-translational modification resulting from the reaction of cyanide with cysteine residues in proteins. nih.gov This modification primarily targets the sulfur atoms within disulfide bonds (cystine). The cyanide ion (CN⁻) attacks the disulfide bridge, leading to the cleavage of the bond and the formation of one S-cyanylated cysteine residue and one free thiol group. nih.gov
This reaction can lead to the irreversible inactivation of enzymes if the modified cysteine is critical for its function. nih.gov S-cyanylation is involved in the regulation of metabolic pathways, and its effect is dependent on the redox state of the target protein, as it requires an oxidized disulfide bridge to occur. nih.gov In some cases, under alkaline conditions, the S-cyanylated protein can undergo further reaction, resulting in the cleavage of the peptide backbone at the N-terminal side of the modified cysteine. nih.gov While cyanide is a well-known toxin, it can also be generated endogenously and may act as a signaling molecule through S-cyanylation. nih.govresearchgate.net
Summary of Other Cysteine PTMs
L Cysteine in Disease Mechanisms and Pathological Conditions
Role in Oxidative Stress-Related Disorders
Anxiety Disorders and Related Psychological Conditions
Glutamate (B1630785) Modulation and Neurotransmitter Pathways
L-cysteine significantly modulates neurotransmitter pathways, particularly those involving glutamate and dopamine (B1211576) nih.gov. This modulation primarily occurs through the cystine-glutamate antiporter, also known as system xCT or SLC7A11 wikipedia.orgfrontiersin.org. This antiporter facilitates the exchange of extracellular cystine (the oxidized dimer of cysteine) for intracellular glutamate across the cell membrane wikipedia.orgfrontiersin.orgnih.gov. In the brain, this antiporter is predominantly located on glial cells, specifically astrocytes nih.gov.
Astrocytes take up cystine, which is then reduced intracellularly to L-cysteine. Subsequently, glutamate is released into the extracellular space via the antiporter nih.govnih.gov. This extracellular glutamate can stimulate inhibitory metabotropic glutamate receptors on glutamatergic nerve terminals, leading to a reduction in synaptic glutamate release nih.govjebms.org. Furthermore, L-cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major antioxidant in the brain nih.govnih.govnih.gov. Glutathione itself can modulate the binding of glutamate to N-methyl-D-aspartate (NMDA) receptors nih.gov. Dysregulation of glutamatergic pathways, often implicated in conditions such as schizophrenia and addiction, can be influenced by alterations in cysteine levels nih.govnih.govmdpi.com. For instance, N-acetyl-L-cysteine (NAC), a derivative of L-cysteine, has been shown to reverse the decline in cystine-glutamate exchange and help restore glutamatergic pathways in models of addiction nih.gov.
Cardiovascular Health and Thrombotic Disorders
L-cysteine is integral to cardiovascular health, largely due to its role as a precursor for hydrogen sulfide (B99878) (H₂S), a recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO) nih.govresearchgate.netmdpi.com. H₂S is endogenously synthesized from L-cysteine by several enzymes, including cystathionine-γ-lyase (CSE), cystathionine-β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT) nih.govresearchgate.netfrontiersin.org. Notably, CSE is considered the primary H₂S-producing enzyme within the cardiovascular system nih.govresearchgate.netfrontiersin.org. H₂S exhibits a wide array of biological functions, including vasodilation, angiogenesis, antioxidant activity, anti-inflammatory effects, and anti-apoptosis researchgate.netmdpi.comfrontiersin.org.
Oxidative stress is a significant factor that escalates the risk of thrombotic events nih.govnih.govuma.es. Cysteine, being a sulfur-containing amino acid, is highly susceptible to oxidation, leading to the formation of sulfenic, sulfinic, and sulfonic acids mdpi.com. These oxidative modifications can occur on proteins crucial to the thrombotic process, such as Src family kinases, protein disulfide isomerase (PDI), and fibrinogen nih.govuma.es.
Cardioprotective Mechanisms
Hydrogen sulfide (H₂S), derived from L-cysteine, offers substantial cardioprotective effects, shielding the heart against conditions such as myocardial infarction, arrhythmias, cardiac hypertrophy, fibrosis, ischemia-reperfusion injury, and heart failure nih.gov. The mechanisms underlying these protective effects include vasorelaxation, inhibition of cardiovascular remodeling, and a reduction in oxidative stress researchgate.netmdpi.com. L-cysteine and its analog, N-acetyl-L-cysteine (NAC), contribute to cardioprotection through their antioxidant actions, primarily by supporting the glutathione pathway mdpi.com. H₂S-induced S-sulfhydration, a post-translational modification of specific cysteine residues in target proteins, plays a role in various cellular processes vital for cardiovascular health, including cell survival, apoptosis, cell proliferation, metabolism, mitochondrial function, endoplasmic reticulum stress, vasodilation, and anti-inflammatory responses frontiersin.org.
Cysteine Oxidation in Thrombosis
Cysteine oxidation is a critical event in the context of thrombotic disorders, where oxidative stress promotes prothrombotic conditions nih.govnih.govuma.es. The oxidation of cysteine residues can result in the formation of sulfenic, sulfinic, and sulfonic acids, with irreversible modifications like sulfonic acid indicating a severe oxidative environment mdpi.comashpublications.org. Oxidized fibrinogen, a pivotal plasma glycoprotein (B1211001) in hemostasis, undergoes structural and functional alterations that impact platelet aggregation, clot formation, and erythrocyte deformability, thereby contributing to pro-inflammatory and atherosclerotic states mdpi.com. Research indicates that CD36 signaling on platelets promotes hydrogen peroxide-mediated oxidative cysteine modification on platelet proteins, including Src family kinases. This modification lowers the threshold for platelet activation in dyslipidemia, a risk factor for arterial thrombosis ashpublications.org. Furthermore, protein disulfide isomerase (PDI), a member of the thiol oxidoreductase family, contains redox-active cysteines in its catalytic domains, and its oxidation state can influence its enzymatic activity in breaking disulfide bonds, a process relevant to thrombosis and hemostasis nih.gov.
Male Infertility and Testicular Health
Oxidative stress and inflammation are significant contributors to disrupted spermatogenesis and male infertility researchgate.netmdpi.comnih.govdntb.gov.ua. L-cysteine, as a precursor to glutathione (GSH), acts as a crucial antioxidant that helps mitigate damage and inflammation caused by oxidative stress researchgate.netmdpi.comnih.govdntb.gov.uanih.gov. Preclinical research has demonstrated that L-cysteine offers protective benefits against testicular injury and promotes the expression of blood-testis barrier (BTB) genes researchgate.netmdpi.comnih.gov. L-cysteine supplementation has also been shown to potentially increase testosterone (B1683101) production and improve the integrity of the BTB, thereby mitigating the effects of male infertility mdpi.commdpi.com. N-acetyl-L-cysteine (NAC), a derivative of L-cysteine, has been reported to improve sperm parameters and reduce oxidative stress in infertile males mdpi.commdpi.comnih.govauajournals.org.
Protective Role against Testicular Injury
L-cysteine possesses potent antioxidant properties that enable it to counteract reactive particles and prevent potential damage to cells and tissues mdpi.commdpi.com. Animal studies have demonstrated that L-cysteine, including its derivative NAC, protects against testicular damage induced by various chemicals or radiation nih.govmdpi.comnih.govtandfonline.com. For instance, in both in vivo and in vitro models, L-cysteine treatment significantly ameliorated cisplatin-induced oxidative stress, inflammation, and apoptosis in testicular Leydig (TM3) and Sertoli (TM4) cells mdpi.comnih.gov. In cisplatin-treated male rats, L-cysteine administration for 21 days notably reduced oxidative stress, enhanced sperm viability, and protected testicular tissues from damage mdpi.comnih.gov. Furthermore, NAC has been shown to improve chromatin integrity and pregnancy rates in men with varicocele, a condition associated with increased reactive oxygen species (ROS) production nih.govresearchgate.net.
Blood-Testis Barrier Functions
The blood-testis barrier (BTB) is a complex structure within the seminiferous tubules, crucial for spermatogenesis mdpi.comnih.govmdpi.com. It is formed by extensive tight and gap junctions between Sertoli cells and acts as an immunological barrier, restricting the movement of harmful substances and molecules into the adluminal compartment, thereby maintaining a sterile environment necessary for sperm development researchgate.netmdpi.comnih.govdntb.gov.ua. Key integral membrane proteins forming the epithelial tight junctions of the BTB include claudins (e.g., CLDN1, CLDN2, CLDN4, CLDN11), zonula occludens-1 (ZO-1 or TJP1), and occludin (OCLN) mdpi.comdntb.gov.uamdpi.com.
The downregulation of genes essential for the development and preservation of these cell junctions can disrupt BTB functionality, potentially leading to male infertility researchgate.netmdpi.comnih.govdntb.gov.ua. L-cysteine has been shown to promote the expression of BTB-associated genes, thereby aiding in the maintenance of testicular functions researchgate.netmdpi.comnih.gov. Studies using cultured human Leydig cells and THP-1 monocytes demonstrated that L-cysteine treatment significantly upregulated the expression of BTB genes such as CLDN1, CLDN2, CLDN4, CLDN11, and TJP1 mdpi.comnih.govresearchgate.net. Additionally, L-cysteine treatment increased the expression of testosterone regulatory genes (CYP11A1, CYP19A1) and enhanced testosterone secretion levels in human Leydig cells mdpi.comnih.govresearchgate.net. The ability of L-cysteine to mitigate BTB disruption caused by oxidative stress suggests its potential to impede the infiltration of cytotoxic drugs into the seminiferous tubules via the BTB mdpi.commdpi.com.
Table 1: Impact of L-Cysteine on Blood-Testis Barrier (BTB) Gene Expression
| Gene | Cell Type | Effect of L-Cysteine Treatment | Reference |
| CLDN1 | Human Leydig cells, THP-1 monocytes | Upregulated | mdpi.comnih.govresearchgate.net |
| CLDN2 | THP-1 monocytes | Upregulated | mdpi.comnih.govresearchgate.net |
| CLDN4 | THP-1 monocytes | Upregulated | mdpi.comnih.govresearchgate.net |
| CLDN11 | Human Leydig cells, THP-1 monocytes | Upregulated | mdpi.comnih.govresearchgate.net |
| TJP1 (ZO-1) | Human Leydig cells, THP-1 monocytes | Upregulated | mdpi.comnih.govresearchgate.net |
| CYP11A1 | Human Leydig cells, THP-1 monocytes | Upregulated | mdpi.comnih.govresearchgate.net |
| CYP19A1 | THP-1 monocytes | Upregulated | mdpi.comnih.govresearchgate.net |
Table 2: Effects of L-Cysteine/N-acetyl-L-cysteine (NAC) on Sperm Parameters
| Parameter | Effect of L-Cysteine/NAC | Reference |
| Oxidative Stress | Reduced | mdpi.comnih.govauajournals.orgmdpi.comnih.govnih.govresearchgate.netecerm.org |
| Sperm Viability | Improved | mdpi.comnih.govcabidigitallibrary.org |
| Sperm Motility | Improved | nih.govauajournals.orgecerm.orgcabidigitallibrary.org |
| DNA Damage | Reduced | nih.govresearchgate.netecerm.org |
| Chromatin Integrity | Improved | nih.govresearchgate.net |
| Apoptosis (in testicular cells) | Ameliorated | mdpi.comnih.gov |
| Testosterone Secretion | Increased | mdpi.comnih.govresearchgate.net |
Genetic Disorders and L-Cysteine Metabolism
Genetic disorders can significantly impact L-cysteine metabolism, leading to the accumulation of related compounds and subsequent cellular dysfunction.
Cystinosis and Lysosomal Cystine Accumulation
Cystinosis is a rare, autosomal recessive lysosomal storage disorder characterized by the abnormal accumulation of cystine, the oxidized dimer of L-cysteine, within cellular lysosomes throughout the body wikipedia.orgmedscape.comclinsurggroup.usnih.govmhmedical.comcystinosis.org. This condition arises from mutations in the CTNS gene, which encodes for cystinosin, a specific lysosomal membrane transporter responsible for moving cystine out of the lysosomes into the cytosol wikipedia.orgmedscape.comclinsurggroup.usnih.govmhmedical.comphysiology.org.
Under normal physiological conditions, proteins are degraded into their constituent amino acids, including cysteine, within lysosomes. Cysteine is then readily oxidized to cystine inside the lysosome. In healthy individuals, cystine is transported out of the lysosome and rapidly converted back to cysteine in the cytoplasm by the reducing agent glutathione cystinosis.org. However, in cystinosis, the defective cystinosin transporter prevents cystine from exiting the lysosome, leading to its massive intralysosomal accumulation wikipedia.orgmedscape.comclinsurggroup.usnih.govmhmedical.comcystinosis.org. As cystine is highly insoluble, its increased concentration within tissue lysosomes results in the formation of crystalline precipitates in nearly all organs and tissues wikipedia.org.
The accumulation of cystine crystals causes widespread tissue and organ damage, with the kidneys being primarily affected early in life medscape.comclinsurggroup.usnih.govmhmedical.comcystinosis.org. This often manifests as Fanconi syndrome, a generalized proximal tubular dysfunction characterized by the impaired reabsorption of essential substances like glucose, phosphate (B84403), amino acids, and bicarbonates, leading to their excessive loss in urine wikipedia.orgmedscape.comnih.govmhmedical.comcystinosis.org. This solute loss contributes to metabolic acidosis, electrolyte disturbances, and stunted growth in affected children medscape.comnih.govcystinosis.org. Untreated, the infantile nephropathic form, the most common and severe subtype, typically progresses to end-stage kidney failure within the first decade of life medscape.comclinsurggroup.usnih.govmhmedical.comcystinosis.org. Beyond the kidneys, cystine accumulation can affect other organs, including the eyes (corneal cystine deposition leading to photophobia), thyroid, pancreas, gonads, muscles, and nervous system, with clinical symptoms often appearing after 10 years of age wikipedia.orgclinsurggroup.usnih.gov.
Other Pathological Conditions
L-cysteine and its derivatives are implicated in the pathophysiology and potential modulation of various other diseases, often through their roles in redox balance and inflammatory pathways.
Type-2 Diabetes
The relationship between L-cysteine and type-2 diabetes (T2D) is complex, with research indicating both potential benefits of L-cysteine supplementation and observations of altered L-cysteine homeostasis in diabetic states. Diabetes is associated with lower blood levels of L-cysteine and glutathione (GSH), a major physiological antioxidant of which L-cysteine is a precursor nih.gov. Hyperglycemia, a hallmark of diabetes, has been shown to directly contribute to a reduction in blood levels of L-cysteine and GSH nih.gov.
Studies in Zucker diabetic fatty (ZDF) rats, a model for type-2 diabetes, have demonstrated that L-cysteine supplementation can significantly lower blood glucose and glycated hemoglobin levels nih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com. Furthermore, L-cysteine supplementation has been observed to decrease insulin (B600854) resistance, C-reactive protein (CRP), monocyte chemoattractant protein-1 (MCP-1), and protein oxidation, while inhibiting the activation of NF-κB and Akt in the livers of ZDF rats nih.govresearchgate.net. These findings suggest an improvement in glucose metabolism and a reduction in markers of vascular inflammation nih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com. The free sulfhydryl group in cysteine is considered crucial for these biological functions researchgate.net. Whey protein, which is rich in cysteine, has also been shown to improve glucose metabolism in diabetic animals and type-2 diabetic patients cdnsciencepub.comcdnsciencepub.com.
Conversely, some research indicates a positive correlation between increased plasma L-cysteine concentrations and the development and progression of T2D, particularly in cases linked to obesity pnas.org. Elevated plasma L-cysteine has been associated with defective insulin secretion from pancreatic β-cells, a major cause of T2D pnas.orgdiabetesjournals.org. L-cysteine treatment has been shown to reversibly inhibit glucose-induced ATP production and subsequent glucose-stimulated insulin secretion (GSIS) in pancreatic islet cells pnas.orgdiabetesjournals.org. This inhibitory effect is thought to involve the metabolic production of hydrogen sulfide (H2S) from L-cysteine diabetesjournals.org.
The following table summarizes key findings related to L-cysteine supplementation in Type-2 Diabetes animal models:
| Parameter Measured | Effect of L-Cysteine Supplementation in ZDF Rats | Source |
| Blood Glucose | Significantly lowered (18%) | nih.govresearchgate.netcdnsciencepub.com |
| Glycated Hemoglobin (GHb) | Significantly lowered (8%) | nih.govresearchgate.netcdnsciencepub.com |
| Insulin Resistance | Significant decrease (25%) | nih.govresearchgate.netcdnsciencepub.com |
| C-Reactive Protein (CRP) | Significantly lowered (23%) | nih.govresearchgate.net |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Significantly lowered (32%) | nih.govresearchgate.net |
| Protein Oxidation | Decreased | nih.govresearchgate.net |
| NF-κB Activation (liver) | Inhibited | nih.govresearchgate.net |
| Akt Activation (liver) | Inhibited | nih.govresearchgate.net |
Acute Respiratory Diseases
N-acetyl-L-cysteine (NAC), a derivative of L-cysteine, is widely recognized for its therapeutic applications in acute respiratory diseases due to its potent mucolytic, antioxidant, and anti-inflammatory properties mdpi.comlifeextension.commdpi.comnih.govmdpi.comersnet.orgtandfonline.comhealthline.comresearchgate.netwebmd.com. NAC functions as a precursor to glutathione, thereby enhancing the body's antioxidant capacity lifeextension.commdpi.comersnet.orghealthline.com.
In the respiratory system, NAC's mucolytic action involves breaking down the disulfide bonds in mucus proteins, which reduces mucus viscosity and facilitates its clearance from the airways lifeextension.comtandfonline.comhealthline.comresearchgate.netoup.com. This property is particularly beneficial in conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis mdpi.comlifeextension.comtandfonline.comhealthline.comwebmd.comoup.com.
Beyond its mucolytic effects, NAC exhibits significant antioxidant and anti-inflammatory activities. It helps to replenish glutathione levels in the lungs, reduces inflammation in bronchial tubes and lung tissue, and can prevent free-radical damage lifeextension.commdpi.comnih.govtandfonline.comhealthline.com. NAC's anti-inflammatory mechanisms include the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) mdpi.comnih.govtandfonline.com. These properties contribute to its potential in treating chronic lung diseases like COPD, bronchiectasis, cystic fibrosis, and idiopathic pulmonary fibrosis, which are often associated with oxidative stress and inflammation mdpi.comlifeextension.comnih.govhealthline.com.
NAC has also shown promise in acute respiratory distress syndrome (ARDS), a severe complication of lung infections like pneumonia and SARS-CoV-2 (COVID-19) lifeextension.commdpi.comersnet.orgersnet.org. Its antioxidant, anti-inflammatory, and immunomodulating properties may help modulate the excessive inflammatory response and oxidative stress ("cytokine storm") seen in these conditions mdpi.comersnet.orgersnet.org. Furthermore, NAC has been reported to inhibit bacterial biofilm formation and growth of respiratory pathogens, suggesting anti-infective capabilities that can be beneficial in managing respiratory tract infections lifeextension.commdpi.comoup.com.
Acetaminophen (B1664979) Poisoning
Acetaminophen (paracetamol) poisoning is a significant cause of acute liver failure, resulting from the accumulation of a toxic metabolite tandfonline.commsdmanuals.comspandidos-publications.comwikipedia.org. In therapeutic doses, acetaminophen is primarily detoxified by glucuronidation and sulfation pathways tandfonline.commsdmanuals.comnih.govstonybrookmedicine.edu. However, in an overdose, these pathways become saturated, leading to a greater proportion of acetaminophen being metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) into a highly reactive and toxic intermediate known as N-acetyl-p-benzoquinone imine (NAPQI) tandfonline.commsdmanuals.comwikipedia.orgnih.govstonybrookmedicine.edu.
Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione tandfonline.commsdmanuals.comwikipedia.orgnih.govstonybrookmedicine.edu. However, in an overdose, the demand for glutathione exceeds its regeneration capacity, leading to the depletion of hepatic glutathione stores tandfonline.commsdmanuals.comwikipedia.orgnih.govstonybrookmedicine.edu. When glutathione is depleted, NAPQI is free to bind covalently to cellular macromolecules, particularly cysteine residues in proteins, causing widespread hepatocyte damage and death, ultimately leading to acute liver necrosis tandfonline.comwikipedia.orgnih.gov.
N-acetylcysteine (NAC) is the primary antidote for acetaminophen poisoning webmd.comtandfonline.commsdmanuals.comspandidos-publications.comwikipedia.orgnih.govstonybrookmedicine.edudovepress.comnih.gov. Its therapeutic efficacy stems from its ability to replenish hepatic glutathione stores by providing L-cysteine, which is the rate-limiting precursor for glutathione synthesis webmd.comtandfonline.commsdmanuals.comspandidos-publications.comwikipedia.orgnih.govstonybrookmedicine.edudovepress.comnih.gov. By increasing glutathione availability, NAC enables the detoxification of NAPQI, preventing its binding to cellular proteins and subsequent liver injury tandfonline.commsdmanuals.comspandidos-publications.comwikipedia.orgnih.govstonybrookmedicine.edunih.gov. NAC may also directly bind to toxic metabolites and scavenge free radicals, contributing to its protective effects nih.gov.
Advanced Analytical Methods and Research Methodologies for L Cysteine
Spectroscopic Techniques
ATR-FTIR and Raman Spectroscopy
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used for the characterization and analysis of L-cysteine. These methods provide insights into the molecular structure, functional groups, and interactions of L-cysteine in various states and environments.
Research has utilized ATR-FTIR and Raman spectroscopy to characterize L-cysteine from different sources, including biological materials like human hair, pig bristles, cow horn, duck feather, and chicken feather researchgate.netiium.edu.mymohe.gov.my. A study aimed at differentiating L-cysteine sources found that ATR-FTIR was more effective than Raman spectroscopy for this purpose researchgate.netiium.edu.mymohe.gov.my. Principal Component Analysis (PCA) applied to ATR-FTIR data successfully differentiated five distinct groups of L-cysteine sources, offering a rapid and environmentally friendly approach for origin determination researchgate.netiium.edu.mymohe.gov.my.
FT-IR and FT-Raman spectroscopy, combined with theoretical calculations, have been employed to study the molecular structure and vibrational spectra of non-ionized L-cysteine, including its monomer and dimer forms nih.gov. These studies involve normal co-ordinate analysis (NCA) and Natural Bond Orbital (NBO) analysis to understand bonding features and stability nih.gov.
Raman spectroscopy is also an effective tool for monitoring reversible and irreversible thiol modifications in L-cysteine, such as the formation and breakage of disulfide bonds rsc.org. This technique has revealed that an excess of reductants like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is required to fully restore free thiol groups from L-cysteine after disulfide bond formation rsc.org. Furthermore, Raman spectroscopy has been used to investigate the structural properties of orthorhombic L-cysteine crystals under high pressure, revealing phase transitions at specific pressure ranges doi.org. Adsorption of L-cysteine on nanoparticles, such as zinc oxide, has also been studied using Raman spectroscopy, indicating that adsorption occurs primarily via the thiol group acs.org.
ATR-FTIRS has been used in conjunction with a quartz crystal microbalance with dissipation (QCM-D) to investigate the kinetics, assembling, and conformation control of L-cysteine adsorption on platinum surfaces nih.gov. This research showed that the viscoelastic properties of adsorbed species influence adsorption, and the degree of surface coverage is pH-dependent nih.gov. Spectroscopic data indicated that the conformation of adsorbed L-cysteine changes with pH nih.gov.
Electrochemical Methods
Electrochemical methods offer sensitive, low-cost, and rapid approaches for the detection and study of L-cysteine due to the redox activity of its thiol group researchgate.netsciensage.info. These techniques, particularly voltammetry, are widely used to investigate the redox behavior of L-cysteine and develop sensors for its quantification in various samples.
Cyclic voltammetry (CV) is a frequently employed technique to study the electrochemical behavior of L-cysteine. Studies have shown that L-cysteine exhibits an irreversible oxidation peak corresponding to the electro-oxidation of its -SH group, following a diffusion-controlled mechanism sciensage.info. The redox process is pH-dependent and involves a proton-coupled electron transfer (PCET) mechanism sciensage.info. For instance, optimal peak resolution and sensitivity for L-cysteine oxidation on a glassy carbon electrode (GCE) in phosphate (B84403) buffer solution are observed at pH 8.0 sciensage.info.
Modified electrodes are commonly developed to enhance the sensitivity and selectivity of L-cysteine detection. Examples include:
Ordered Mesoporous Carbon-Modified Glassy Carbon (OMC/GC) Electrodes: These electrodes have been shown to exhibit three anodic peaks for L-cysteine electro-oxidation in the pH range of 2.00-5.00, with one peak disappearing above pH 5.00 researchgate.net. An OMC/GC electrode demonstrated a wide linear range (18-2500 µmol L⁻¹) and a low detection limit (2.0 nmol L⁻¹) for L-cysteine researchgate.net.
Horseradish Peroxidase (HRP) Enzyme Immobilized on Reduced Graphene Oxide (rGO) Modified GCE: This enzymatic electrochemical biosensor showed enhanced electrocatalytic activity for L-cysteine oxidation, with a linear range of 0 µM to 1 mM and a detection limit of 0.32 µM enpress-publisher.com. This sensor was successfully applied for L-cysteine detection in real blood samples enpress-publisher.com.
Metal-Organic Framework (MOF)-Based Sensors: A novel electrochemical sensor utilizing Au-SH-SiO₂ nanoparticles supported on a copper MOF (Au-SH-SiO₂@Cu-MOF) exhibited efficient electrocatalytic activity for L-cysteine oxidation, with a linear range of 0.02-300 µM and a detection limit of 0.008 µM nih.gov.
Poly-(L-cysteine) Functionalized CuO Nanoneedles/N-doped Reduced Graphene Oxide (L-Cys/NN-CuO/N-rGO): While primarily developed for lead ion detection, this biosensor leverages the electrochemical properties of L-cysteine rsc.org.
Boron-Doped Diamond (BDD) Electrodes: BDD electrodes have shown superior performance compared to glassy carbon electrodes for L-cysteine determination, with the oxidation reaction controlled by the initial electrochemical step involving the CyS⁻ electroactive species acs.org.
Ferrocene-Modified Carbon Paste Electrodes (FMCPE): These electrodes have been used for the voltammetric determination of L-cysteine, showing electrocatalytic oxidation and linear analytical curves in specific concentration ranges oup.com.
Iron Phthalocyanine/Nitrogen-Doped Graphene (FePc/N-G) Hybrid Modified Electrodes: These sensors have demonstrated a wider linear range and rapid response for L-cysteine detection compared to pure FePc/GCE, highlighting the role of nitrogen-doped graphene in improving electrochemical response xmu.edu.cn.
L-Cysteine-Terminated Triangular Silver Nanoplates/MXene Nanosheets: This electrochemical biosensor leverages the formation of a stable Ag-S bond with L-cysteine's sulfhydryl group for detection applications acs.orgnih.gov.
Electrochemical sensing systems have also been proposed for arsenate estimation through the oxidation of L-cysteine, where L-cysteine is immobilized on working electrodes nih.gov.
Computational Methods for Cysteine PTM Prediction
Computational methods, particularly machine learning and deep learning approaches, are increasingly vital for predicting cysteine post-translational modifications (PTMs). These methods offer a cost-effective and time-efficient alternative to experimental identification, especially given the complexity and diversity of cysteine modifications.
Cysteine residues can undergo numerous PTMs, including S-nitrosylation, S-sulfenylation, S-sulfinylation, S-sulfonylation, disulfide bond formation, S-glutathionylation, S-persulfidation, S-palmitoylation, S-prenylation, S-carbonylation, S-itaconation, and S-succination oup.commdpi.com. These modifications play critical roles in regulating protein function, structure, and cellular signaling oup.commdpi.com.
Several computational tools and platforms have been developed for predicting cysteine PTM sites:
CysModDB: This comprehensive platform integrates manually curated resources and analysis tools for cysteine PTMs oup.com. It contains over 70,000 experimentally identified CysPTM sites across various organisms and 12 different modification types oup.com. CysModDB includes online bioinformatics tools for predicting CysPTM sites, with early models based on traditional machine learning algorithms (e.g., support vector machine, random forest) and later ones employing advanced algorithms like XGBoost and deep neural networks oup.com.
DeepCSO: This deep-learning network approach specifically predicts Cysteine S-sulphenylation (CSO) sites biorxiv.org. It addresses the limitation of previous methods that were based on limited datasets from Homo sapiens by incorporating larger datasets from multiple species biorxiv.org.
pCysMod: This is a deep learning-based tool designed for predicting multiple protein cysteine modifications, including S-nitrosylation, S-palmitoylation, S-sulfenylation, S-sulfhydration, and S-sulfinylation frontiersin.org. It integrates experimentally verified cysteine sites and various protein sequence features into a deep learning model, showing high robustness and outperforming existing tools frontiersin.org.
FindMod: This tool predicts potential protein PTMs and single amino acid substitutions in peptides by comparing experimentally measured peptide masses with theoretical peptides expasy.org. It can consider various PTMs, including those on cysteine residues expasy.org.
PTMClust: This novel generative probability model aims to improve PTM prediction accuracy and precision by modeling hidden relationships between amino acid compositions, modification mass, position, and identity of the modified amino acid oup.com. It can detect and refine known PTMs like acetylation and cysteine oxidation (cysteine sulfinic acid) oup.com.
XGBoost-based models: Machine learning algorithms, such as XGBoost, have been developed to predict phosphorylation-dependent changes in cysteine reactivity using only protein sequence information nih.gov. These models construct protein sequence features from aspects like sequence characteristics, protein disordered regions, and distance to the nearest phosphorylation sites nih.gov.
Computational PTM modeling is a complex problem that benefits from deep learning (DL) due to its ability to effectively leverage large quantities of data and process complex non-linear properties through deeper neural network layers mdpi.com. Protein language models (pLMs) are also being utilized in PTM research to make context-specific predictions about protein structure and function mdpi.com.
Experimental Models for L-Cysteine Research
Experimental models are indispensable for investigating the biological roles of L-cysteine and its derivatives, ranging from fundamental cellular mechanisms to complex physiological processes in living organisms.
Animal models provide a comprehensive platform for in vivo studies of L-cysteine's impact on various physiological and pathological conditions. These models allow researchers to examine L-cysteine's metabolism, its involvement in disease progression, and the efficacy of L-cysteine-related interventions.
Acute Myelocytic Leukemia Mouse Model: N-acetyl-L-cysteine (NAC), a derivative of L-cysteine, has been studied in mouse models of acute myelocytic leukemia (e.g., using WEHI-3 leukemia cells in BALB/c mice) to investigate its antioxidant activity and leukemia prevention potential spandidos-publications.com. Studies in these models have shown that NAC can scavenge free radicals, reduce lipid peroxidation and DNA damage, elevate cellular antioxidant enzyme activity, and prevent organ damage induced by leukemia cells spandidos-publications.com.
Ischemia/Reperfusion (IR) Models: C57BL6/J mice have been used to establish intestinal ischemia/reperfusion models to study L-cysteine's protective effects on myenteric neuron injury frontiersin.org. Research indicates that L-cysteine can protect myenteric neurons by inhibiting the macrophage NLRP3-IL-1β pathway and increasing cystathionine (B15957) beta synthase and H₂S production by intestinal macrophages frontiersin.org.
Prostate Cancer Xenograft Mouse Model: DU145 subcutaneous xenograft mouse models have been employed to investigate L-cysteine's role in modulating copper trafficking in prostate cancer rsc.org. Studies using ⁶⁴Cu-PET imaging in these models explore how L-cysteine or NAC might influence copper accumulation in tumors rsc.org.
Diabetes-Prone Mice: N-acetyl-L-cysteine (NAC) has been studied in KK-Ay mice and high-fat diet (HFD)-fed mice to assess its dose-response effect on the progression of type 2 diabetes (T2D), including glucose and insulin (B600854) tolerance, plasma insulin, and lipid peroxidation researchgate.net. These studies examine NAC's insulin-sensitizing effects and its impact on the insulin signaling pathway in muscle and liver researchgate.net. Long-term NAC supplementation has also been investigated in aging C57BL/6N mice to prevent changes in metabolic outcomes, beta cell function, and pancreatic stellate cell activation researchgate.net.
Studies on S-allyl-L-cysteine (SAC): As an active ingredient from garlic, S-allyl-L-cysteine has been extensively studied in animal models to understand its pharmacological activities, metabolism, and beneficial effects on various diseases associated with oxidation and inflammation bvsalud.org.
Cell culture models provide a controlled in vitro environment to investigate the cellular mechanisms and pathways involving L-cysteine, allowing for detailed analysis of its effects on specific cell types without the complexities of a whole organism.
HL-60 Leukemia Cell Line: The HL-60 leukemia cell line has been used to determine the cytotoxic concentration of N-acetyl-L-cysteine (NAC) and to study its antioxidant effects, such as scavenging free radicals, lowering lipid peroxidation, and reducing DNA damage induced by hydrogen peroxide spandidos-publications.com.
Peritoneal Macrophages: These cells are utilized for in vitro experiments, such as ATP depletion and hypoxia/reoxygenation studies, to understand how L-cysteine influences inflammatory pathways, like the NLRP3-IL-1β pathway, in response to cellular stress frontiersin.org.
DU145 Prostate Cancer Cells: DU145 cells are used to investigate L-cysteine's ability to modulate copper trafficking and accumulation within cancer cells rsc.org. Experiments involve incubating cells with L-cysteine and tracking copper uptake, as well as studying the effects of pre-incubation with L-cysteine and competing amino acids rsc.org.
General Cell Lines for PTM Studies: Various cell lines are used to generate experimentally identified cysteine PTM sites, which then serve as benchmark datasets for developing and validating computational prediction tools oup.comfrontiersin.org. These in vitro studies are crucial for understanding the diverse roles of cysteine modifications in maintaining redox homeostasis and regulating cell signaling transductions frontiersin.org.
Whole Proteomes from Cell Samples: Cell samples are used to extract whole proteomes for the identification of cysteine modifications, such as cysteine persulfidation, often employing chemical probe methods and high-resolution mass spectrometry chomixbio.com. This allows for large-scale, high-throughput qualitative and quantitative analysis of various modifications chomixbio.com.
常见问题
What analytical techniques are recommended for characterizing the structural properties of L-cysteine in crystallographic studies?
Answer: Researchers should employ a combination of X-ray diffraction (XRD), infrared (IR) spectroscopy, and Raman spectroscopy to resolve structural differences between L-cysteine and its oxidized form, L-cystine. XRD identifies crystal phase composition and space groups (e.g., hexagonal for L-cystine vs. monoclinic for L-cysteine) . IR spectroscopy distinguishes functional groups like S-H (unique to L-cysteine) and S-S bonds (unique to L-cystine), while Raman spectroscopy provides additional validation of bond-specific vibrations . Discrepancies between theoretical and experimental spectra can arise from temperature/pressure effects during measurement, necessitating DFT-based simulations for alignment .
How can researchers determine the optimal dosage of L-cysteine supplementation in animal studies?
Answer: Optimal dosage requires dose-response experiments with systematic variation (e.g., 0.08–0.8 mM in microbial studies ) and evaluation of parameters like sperm viability in bulls . Statistical tools such as root mean square error (RMSE) and standard error (SE) should quantify variability, while quadratic models assess non-linear effects . For ethical compliance, ensure sample sizes are justified and consent protocols followed (e.g., veterinary guidelines ).
What are the key considerations when designing experiments to resolve contradictions in L-cysteine's effects on microbial growth and metabolic pathways?
Answer: Contradictory results (e.g., growth inhibition vs. no metabolic impact ) require controlled variables like oxygen availability, cysteine concentration, and carbon source. Use transcriptomic silencing (e.g., CRISPR-Cas9) to isolate pathway contributions . Parallel perturbation experiments in fed-batch bioreactors can map fluxome-metabolome interactions, as demonstrated in E. coli L-cysteine production .
How can metabolic control analysis (MCA) be applied to identify bottlenecks in microbial L-cysteine production?
Answer: MCA involves perturbing metabolic nodes (e.g., central carbon pathways) during fed-batch fermentation and analyzing flux responses via thermodynamic flux analysis (TFA). Overexpression of rate-limiting enzymes (e.g., serine acetyltransferase) can validate control points, improving yield . Standardize bioreactor conditions (pH, temperature) to ensure reproducibility.
What are the standard protocols for synthesizing and characterizing new L-cysteine derivatives in experimental chemistry?
Answer: Synthesis should begin with reaction optimization (e.g., stoichiometric ratios of AgNO₃ and cysteine derivatives ). Characterize products using NMR, elemental analysis, and HPLC for purity. For novel compounds, provide full spectral data and crystallographic evidence, adhering to journal guidelines for supplementary information .
What methodological approaches are used to investigate the redox mechanisms of L-cysteine in metal ion reduction processes?
Answer: Kinetic studies with global analysis of absorbance-wavelength-time data can elucidate reaction intermediates (e.g., Cr(VI) → Cr(III) reduction ). Monitor self-buffered systems at physiological pH and use pseudo-first-order models to derive rate constants. Thermodynamic data (e.g., bond dissociation enthalpies ) complement mechanistic insights.
How do researchers address discrepancies between theoretical and experimental spectroscopic data for L-cysteine and its derivatives?
Answer: Discrepancies in IR/Raman shifts arise from van der Waals interactions and temperature differences (0 K simulations vs. 300 K experiments ). Apply pressure-correction factors and use high-purity crystals to minimize phase impurities. Cross-validate with experimental spectra from established databases (e.g., NIST ).
What statistical methods are recommended for analyzing the effects of L-cysteine supplementation in experimental data?
Answer: Use linear mixed-effects models to account for individual variability in animal studies . For dose-response relationships, apply ANOVA with post-hoc Tukey tests. Report RMSE and SE to quantify uncertainty , and ensure ethical approval for statistical power calculations .
In comparative studies between L-cysteine and N-acetylcysteine (NAC), what factors should guide the selection of one over the other for experimental models?
Answer: Prioritize L-cysteine for long-term studies due to extensive safety data, whereas NAC is suitable for acute oxidative stress models . Consider bioavailability differences: NAC is more stable but requires deacetylation to act. Validate choices via pilot studies measuring glutathione synthesis rates .
What strategies are effective in mitigating crystallographic phase impurities when synthesizing L-cysteine crystals for structural analysis?
Answer: Control reaction pH and temperature to favor specific crystal phases (e.g., pH 6 for L-cysteine ). Use slow evaporation techniques and seed crystals to enhance purity. Compare experimental XRD patterns with simulated data to detect impurities , and refine synthesis protocols iteratively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
